2,5,9-Trimethyl-8-decen-5-ol
Description
With a molecular formula of C₁₃H₂₆O and a molecular weight of approximately 198.35 g/mol , 2,5,9-trimethyl-8-decen-5-ol exists as a colorless liquid at room temperature, possessing a characteristic odor. ontosight.ai Its physical properties, such as boiling and melting points, are crucial for its application in synthetic and purification processes. ontosight.ai
| Property | Value |
| Molecular Formula | C₁₃H₂₆O |
| Molecular Weight | ~198.35 g/mol |
| Appearance | Colorless liquid |
| CAS Registry Number | 84912-18-5 |
Complex branched alcohols are a significant class of organic compounds that serve as vital intermediates in the synthesis of a wide array of other molecules. rroij.com Their structural diversity and the presence of the hydroxyl functional group make them versatile building blocks in organic chemistry. rroij.com Research into these alcohols often focuses on developing new synthetic methods and exploring their potential applications. rroij.comnih.gov
The study of branched-chain alcohols is also relevant in the context of biofuels and the sustainable production of chemical building blocks from renewable resources. nih.gov For instance, the biological reduction of carbonyl-containing substrates is a promising avenue for producing higher-order alcohols. nih.gov
The unique chemical structure of this compound makes it a person of interest in several industries. ontosight.ai In chemical synthesis, it can be utilized as a starting material or an intermediate for creating more intricate organic compounds, such as those found in pharmaceuticals and agrochemicals. ontosight.ai Its structure also lends itself to the development of novel materials like polymers and surfactants with tailored properties. ontosight.ai
Furthermore, in the realm of biotechnology, investigations into the biological activity of compounds like this compound could pave the way for applications in biomedicine, including drug discovery and as tools for biological research. ontosight.ai For example, similar unsaturated alcohols have demonstrated involvement in insect communication and as potential antimicrobial agents. ontosight.ai
The investigation of this compound and related compounds relies on a variety of established and cutting-edge methodologies. The synthesis of such alcohols often involves the reduction of carbonyl compounds like aldehydes and ketones. rroij.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structure elucidation and characterization. pnas.org
For instance, the synthesis of a related compound, 5,5,9-trimethyl-8-decen-1-yn-3-ol, was achieved through the reaction of 3,3,7-trimethyl-6-octen-1-al with ethynylmagnesium bromide, with the resulting structure confirmed by IR and MS analysis. scispace.com The investigation of reaction mechanisms, such as those in gold-catalyzed glycosylation reactions, can be explored using low-temperature NMR experiments and DFT simulations. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
84912-18-5 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2,5,9-trimethyldec-8-en-5-ol |
InChI |
InChI=1S/C13H26O/c1-11(2)7-6-9-13(5,14)10-8-12(3)4/h7,12,14H,6,8-10H2,1-5H3 |
InChI Key |
XNWZTHGGEVXZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
Reaction Mechanisms Involving 2,5,9 Trimethyl 8 Decen 5 Ol
Mechanistic Studies of Alkene Functionalization Reactions
The alkene moiety in 2,5,9-trimethyl-8-decen-5-ol is the primary site for functionalization reactions. Its reactivity is influenced by the electronic and steric environment created by the alkyl substituents and the nearby hydroxyl group.
Electrophilic and Nucleophilic Additions to the Decen-5-ol Moiety
Nucleophilic Addition: Direct nucleophilic addition to the unactivated alkene is generally not feasible. However, the hydroxyl group can influence the reactivity. In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (H₂O). libretexts.orglibretexts.org Departure of water would generate a tertiary carbocation at C5, which could then undergo rearrangement or be attacked by a nucleophile. Furthermore, the direct nucleophilic substitution of allylic alcohols can be achieved using various catalysts. thieme-connect.comsioc-journal.cn These reactions often proceed through an Sₙ1-type mechanism involving the formation of an allylic carbocation. thieme-connect.com
Rearrangement Reactions in Sesquiterpenoid and Related Systems
Acid-catalyzed rearrangements are common in sesquiterpenoid and other allylic alcohol systems. rit.edu Protonation of the hydroxyl group of this compound, followed by the loss of water, would generate a tertiary carbocation at C5. This carbocation could then undergo a variety of rearrangements, such as hydride or alkyl shifts, to form more stable carbocation intermediates. For instance, a 1,2-hydride shift from C4 to C5 would result in a more stable tertiary carbocation stabilized by the adjacent double bond (an allylic carbocation). This could be followed by nucleophilic attack or elimination to yield a variety of products. The specific outcome of such rearrangements is often influenced by the reaction conditions and the structure of the substrate. The synthesis of tertiary allylic alcohols can also be achieved through catalytic researchgate.netwikipedia.org-Meisenheimer rearrangements of allylic N-oxides. nih.govresearchgate.net
Oxidative and Reductive Transformation Mechanisms of this compound
The double bond and the alcohol functional group are both susceptible to oxidative and reductive transformations, with the reaction pathways being highly dependent on the reagents and conditions employed.
Elucidation of Oxidation Pathways (e.g., Ozonolysis)
Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of alkenes. wikipedia.orgjove.commasterorganicchemistry.com The reaction of this compound with ozone would initially form an unstable primary ozonide (molozonide) via a 1,3-dipolar cycloaddition. msu.edu This molozonide would then rapidly rearrange to a more stable secondary ozonide (1,2,4-trioxolane). The ozonide can then be worked up under either reductive or oxidative conditions. A reductive workup (e.g., with dimethyl sulfide or zinc) would cleave the ozonide to yield two carbonyl compounds: 4-methyl-2-pentanone and 4-hydroxy-4-methyl-2-hexanone. chemistrysteps.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize any aldehyde intermediates to carboxylic acids. masterorganicchemistry.com
Other oxidative reactions could target the tertiary alcohol. However, the oxidation of tertiary alcohols is generally difficult without C-C bond cleavage. Under harsh conditions, oxidative cleavage of the tertiary alcohol is possible. chemistryviews.org
Hydrogenation and Other Reduction Mechanism Dynamics
Catalytic Hydrogenation: The double bond in this compound can be reduced to a single bond via catalytic hydrogenation. libretexts.orgjove.com This reaction typically involves the use of a heterogeneous catalyst, such as platinum, palladium, or nickel, and hydrogen gas. libretexts.org The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added across the double bond in a syn-fashion, meaning they add to the same face of the alkene. jove.com Due to the steric hindrance around the trisubstituted double bond, this reaction may require more forcing conditions (higher pressure or temperature) compared to the hydrogenation of less substituted alkenes. researchgate.netnih.govresearchgate.net The product of this reaction would be 2,5,9-trimethyldecan-5-ol.
Role of Substituent Effects and Steric Hindrance in Reaction Outcomes
The outcome of reactions involving this compound is significantly influenced by the electronic effects of its substituents and the steric hindrance around its reactive centers.
The methyl groups on the double bond (C8 and C9) are electron-donating, which increases the nucleophilicity of the alkene and stabilizes any carbocation intermediate formed at these positions. This electronic effect favors electrophilic attack on the double bond.
Steric hindrance plays a crucial role in dictating the regioselectivity and rate of reactions. youtube.comyoutube.com The bulky isopropyl group at one end of the molecule and the quaternary carbon at C5 create a sterically congested environment. This hindrance can:
Influence the direction of electrophilic attack: An electrophile might preferentially attack the less hindered face of the double bond.
Hinder nucleophilic attack: A nucleophile's approach to the carbocation intermediate or the carbon bearing the hydroxyl group can be impeded. youtube.com
Affect the rate of hydrogenation: The accessibility of the double bond to the catalyst surface is a key factor in determining the rate of hydrogenation. Highly substituted and sterically hindered alkenes are generally less reactive towards catalytic hydrogenation. nih.govresearchgate.net
Theoretical and Computational Chemistry of 2,5,9 Trimethyl 8 Decen 5 Ol
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For 2,5,9-Trimethyl-8-decen-5-ol, these methods could provide valuable insights into its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that could be applied to this compound to determine its electronic structure. Such calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Key parameters that could be calculated include bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can be used to compute various electronic properties that are crucial for understanding the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A hypothetical DFT calculation could also generate an electrostatic potential map, which would visualize the electron density distribution and indicate regions of the molecule that are electron-rich or electron-poor, thus predicting sites for electrophilic and nucleophilic attack.
Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| Optimized Ground State Energy | Value in Hartrees | Indicates the molecule's stability. |
| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |
High-Level Ab Initio Methods in Elucidating Energetics and Transition States
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for calculating the energetics of molecules and the structures of transition states. While computationally more expensive, these methods could be employed to refine the geometric and electronic properties of this compound.
For instance, these methods would be invaluable in studying potential chemical reactions involving this alcohol. By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile could be constructed. This would allow for the determination of activation energies, which are essential for predicting reaction rates. For a molecule like this compound, such calculations could be used to investigate reactions like dehydration or oxidation.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions.
An MD simulation of this compound would require a force field, which is a set of parameters that defines the potential energy of the system. The simulation would then solve Newton's equations of motion for the atoms in the molecule, tracking their trajectories over a certain period. This would allow for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the transitions between them.
If studied in a solvent, such as water or an organic solvent, MD simulations could also reveal details about how the molecule interacts with its environment. For example, the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and solvent molecules could be investigated.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict spectroscopic data, which can be a powerful tool for confirming the structure of a molecule. For this compound, techniques like DFT could be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental spectra to aid in the assignment of peaks. Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule's bonds. The computed frequencies and their corresponding intensities can help in identifying the characteristic functional groups present in the molecule, such as the O-H and C=C stretching vibrations in this compound.
Hypothetical Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |
| ¹H NMR | Chemical Shift (ppm) | 0.8 - 5.5 |
| ¹³C NMR | Chemical Shift (ppm) | 10 - 140 |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | 3200 - 3600 |
| IR Spectroscopy | C=C Stretch (cm⁻¹) | 1640 - 1680 |
Computational Analysis of Reaction Mechanisms and Kinetics
A detailed computational analysis of potential reaction mechanisms involving this compound could provide a deeper understanding of its chemical transformations. Using a combination of DFT and higher-level ab initio methods, the pathways for various reactions could be mapped out.
Molecular Docking Studies with this compound or its Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there are no specific molecular docking studies published for this compound, this method could be used to explore its potential interactions with biological macromolecules, such as enzymes or receptors.
In a hypothetical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity and identify the most likely binding mode. Such studies could provide insights into the potential biological activity of this compound or its derivatives. The results would typically include a binding energy score and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Derivatization and Chemical Modifications of 2,5,9 Trimethyl 8 Decen 5 Ol
Introduction of Novel Functional Groups to the Carbon Skeleton
Esterification and Etherification of the Hydroxyl Group
The tertiary hydroxyl group in 2,5,9-Trimethyl-8-decen-5-ol is a prime site for modification. Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, would yield an ester. A general patent on the esterification of terpene alcohols suggests that such reactions can be carried out using an acid anhydride (B1165640) in the presence of a catalyst and an entrainer to remove the acetic acid byproduct, thereby driving the reaction to completion. However, this patent does not specifically name this compound or provide empirical data for its esterification.
Similarly, etherification, which would involve reacting the alcohol with an alkyl halide or another alcohol under appropriate conditions, is a plausible transformation. These reactions would replace the hydroxyl hydrogen with an alkyl or aryl group, forming an ether. Despite the theoretical possibility, no specific examples or methodologies for the etherification of this compound have been documented in the accessible scientific literature.
Halogenation and Other Alkene Derivatizations
The alkene functional group (a carbon-carbon double bond) in the 8-position of the decene chain offers another avenue for derivatization. Halogenation, the addition of halogens such as bromine or chlorine across the double bond, is a fundamental reaction of alkenes. This would result in a dihalogenated derivative. Other potential alkene reactions include epoxidation, hydrogenation, and hydrohalogenation. Despite the predictability of these reactions based on general organic chemistry principles, specific studies detailing these derivatizations for this compound are absent from the literature.
Formation of Macrocyclic or Polycyclic Derivatives
The carbon skeleton of this compound could theoretically serve as a precursor for the synthesis of more complex ring structures. Intramolecular reactions, potentially after functionalization of both the hydroxyl and alkene groups, could lead to the formation of macrocyclic or polycyclic derivatives. Such transformations are of significant interest in synthetic chemistry for the creation of novel molecular architectures. However, there is no available research that demonstrates the use of this compound in the successful synthesis of such complex cyclic systems.
Role of this compound as a Synthetic Intermediate for Complex Molecules
A key application for many organic molecules is their use as building blocks or intermediates in the synthesis of more complex, often biologically active, compounds. While the structure of this compound suggests potential for such applications, a thorough search of the literature did not yield any instances where this compound is used as a starting material or a key intermediate in a multi-step synthesis of a more complex molecule.
Advanced Analytical Methodologies for 2,5,9 Trimethyl 8 Decen 5 Ol Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the isolation and quantification of 2,5,9-Trimethyl-8-decen-5-ol from various mixtures. The choice of technique is dictated by the volatility of the compound and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the molecule is ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for structural identification.
For this compound, GC-MS analysis would involve injection into a heated port, separation on a non-polar or semi-polar capillary column (such as a DB-5 or HP-5 type), and subsequent detection by a mass spectrometer. The mass spectrum is expected to show characteristic fragmentation patterns for a tertiary alcohol. libretexts.org Key fragmentation pathways would likely include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org This would result in the formation of stable carbocations. The molecular ion peak (M+) may be weak or absent due to the instability of the tertiary alcohol.
Below is a table of expected significant mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 180 | [M-H₂O]⁺ | Dehydration |
| 125 | [C₈H₁₃O]⁺ | Alpha-cleavage |
| 85 | [C₆H₁₃]⁺ | Cleavage of the isobutyl group |
| 71 | [C₅H₁₁]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | Further fragmentation |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures
For highly complex mixtures containing numerous structurally similar compounds, such as essential oils or environmental samples where this compound might be present, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. This technique utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). The effluent from the first column is trapped, focused, and then periodically injected onto the second column. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution.
The application of GCxGC would be particularly advantageous in distinguishing this compound from its isomers and other terpene alcohols that may have similar boiling points but different polarities. This enhanced separation allows for more accurate identification and quantification, especially when coupled with a fast-scanning mass spectrometer like a time-of-flight (TOF) detector.
Liquid Chromatography (LC) Applications
While GC-based methods are well-suited for the volatile nature of this compound, liquid chromatography (LC) can also be employed, particularly for non-volatile derivatives or when analyzing the compound in matrices that are not amenable to GC. For long-chain alcohols, reversed-phase high-performance liquid chromatography (HPLC) is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.
To enhance detection by common HPLC detectors such as UV-Vis or fluorescence, derivatization of the hydroxyl group is often necessary. However, with the advent of more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS), derivatization may not be required. LC-MS, in particular, would provide both separation and mass information, aiding in the confirmation of the compound's identity in complex, non-volatile samples.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are vital for the unambiguous determination of the molecular structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, e.g., NOESY, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule, with their chemical shifts, integration (relative number of protons), and splitting patterns providing information about their connectivity. The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, characteristic signals would include those for the methyl groups, the methylene (B1212753) groups, the methine proton on the double bond, and the quaternary carbon bearing the hydroxyl group.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on typical chemical shift ranges for similar structural motifs.
Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH | 0.5 - 2.0 | Singlet (broad) | 1H |
| =CH- | 5.0 - 5.2 | Triplet | 1H |
| -CH(CH₃)₂ | 1.5 - 1.7 | Multiplet | 1H |
| -CH₂- (various) | 1.2 - 2.2 | Multiplets | 8H |
| -C(OH)CH₃ | 1.1 - 1.3 | Singlet | 3H |
| =C(CH₃)₂ | 1.6 - 1.8 | Singlets | 6H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| C=C (quaternary) | 130 - 135 |
| C=C (methine) | 120 - 125 |
| C-OH (quaternary) | 70 - 75 |
| -CH₂- (various) | 20 - 45 |
| -CH- | 25 - 30 |
2D NMR (e.g., NOESY, DOSY): Two-dimensional NMR techniques provide further structural detail by showing correlations between different nuclei.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space interactions between protons that are in close proximity, which is crucial for determining the stereochemistry and conformation of the molecule.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is used to separate the NMR signals of different molecules in a mixture based on their diffusion rates. This can be useful for confirming that all the observed ¹H signals belong to a single compound.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy, and its more modern implementation, Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. acs.orgacs.org
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Alcohol |
| 3000 - 2850 | C-H stretch | Alkanes (sp³ C-H) |
| ~3030 | C-H stretch | Alkene (=C-H) |
| ~1670 | C=C stretch | Alkene |
The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) group, while the bands around 3000 cm⁻¹ and ~1670 cm⁻¹ would confirm the presence of the aliphatic and alkene moieties, respectively. acs.orgacs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone technique for the structural analysis of this compound, providing critical information on its molecular weight and fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the identification of the compound in complex volatile mixtures. In Electron Ionization (EI) mode, the molecule undergoes fragmentation, generating a unique mass spectrum that serves as a chemical fingerprint.
High-Resolution Mass Spectrometry (HRMS) elevates this analysis by providing the exact mass of the molecular ion and its fragments with high precision. This capability allows for the determination of the elemental composition, confirming the molecular formula of C₁₃H₂₆O. nih.gov The exact mass measurement is invaluable for distinguishing this compound from other isomeric compounds that have the same nominal mass.
Key fragmentation pathways for this compound in EI-MS can be predicted based on its structure, which includes a tertiary alcohol and an alkene functional group. These pathways are crucial for its identification.
Table 1: Predicted Key Mass Spectrometric Fragments of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
|---|---|---|
| 180 | [M-H₂O]⁺ | Loss of a water molecule from the molecular ion, a characteristic fragmentation for alcohols. |
| 165 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl radical from the dehydrated ion. |
| 123 | [C₉H₁₅]⁺ | Cleavage of the C4-C5 bond (alpha-cleavage adjacent to the hydroxyl group) with loss of the isobutyl radical. |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage with the loss of the C₆H₁₁ alkyl radical. |
| 69 | [C₅H₉]⁺ | Allylic cleavage resulting from the double bond at C8-C9. |
This table is based on general principles of mass spectrometry for educational and illustrative purposes.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
This compound possesses a chiral center at the C5 carbon, which is bonded to four different groups (a hydroxyl group, a methyl group, a 3-methylbutyl group, and a 3-methyl-2-butenyl (B1208987) group). This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2,5,9-trimethyl-8-decen-5-ol and (S)-2,5,9-trimethyl-8-decen-5-ol.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While the individual enantiomers of this compound would be indistinguishable by most spectroscopic methods like NMR or MS (without a chiral auxiliary), they will produce CD spectra that are mirror images of each other. This makes CD spectroscopy an invaluable tool for distinguishing between the enantiomers and determining the enantiomeric purity of a sample. The formation of chiral supramolecular complexes can also induce characteristic CD spectra, which can serve as "fingerprints" for analyte identification. uchile.cl
Hyphenated Analytical Systems for Integrated Characterization
To effectively analyze this compound, particularly within complex natural extracts, hyphenated analytical systems are indispensable. These systems combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.
The most prominent and widely used hyphenated technique for this type of volatile compound is Gas Chromatography-Mass Spectrometry (GC-MS). In this system, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for identification. wikipedia.org The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the compound's identification.
Table 2: Typical GC-MS Parameters for Terpenoid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Type | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) | Separates volatile compounds based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 60°C initial, ramped to 240°C at 3°C/min) | Optimizes the separation of compounds with different volatilities. nih.gov |
| Ion Source | Electron Ionization (EI) at 70 eV | Fragments the molecules in a reproducible manner for library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
Chemometric and Data Analysis Tools in Spectroscopic Research
The large datasets generated by techniques like GC-MS often require advanced data analysis tools for interpretation. Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. When analyzing samples containing this compound, chemometrics can be used to compare terpene profiles across different samples, identify patterns, and classify samples based on their chemical composition.
Supramolecular Interactions Involving 2,5,9 Trimethyl 8 Decen 5 Ol or Its Derivatives
Design and Synthesis of Supramolecular Host-Guest Systems
There is no available research on the design and synthesis of supramolecular host-guest systems that specifically utilize 2,5,9-trimethyl-8-decen-5-ol or its derivatives as either a host or guest molecule.
Non-Covalent Interactions in this compound Assemblies
Specific studies detailing the non-covalent interactions within assemblies of this compound are not present in the surveyed literature.
No information has been found regarding the formation or characteristics of hydrogen bonding networks involving this compound.
There is no documented research on the metal-ligand coordination chemistry of this compound, and therefore, no data on the formation of coordination complexes or their properties.
While this compound possesses nonpolar regions that would engage in hydrophobic and van der Waals interactions, specific research quantifying or describing these interactions in the context of supramolecular assemblies is not available.
Environmental Degradation Mechanisms of 2,5,9 Trimethyl 8 Decen 5 Ol
Biodegradation Pathways and Microbial Involvement
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of xenobiotic compounds from the environment.
Tertiary alcohols, such as 2,5,9-trimethyl-8-decen-5-ol, are generally more resistant to microbial degradation than primary or secondary alcohols. nih.goviwaponline.com However, several bacterial strains have been identified that can degrade tertiary alcohols. nih.govnih.govresearchgate.net The initial step in the biodegradation of such compounds often involves an oxidation reaction catalyzed by monooxygenase enzymes. nih.gov Given its long alkyl chain, the microbial degradation of this compound might also share similarities with the degradation of long-chain alkanes, which has been observed in various microorganisms, including bacteria of the genus Rhodococcus. nih.gov
Specific degradation products of this compound have not been documented. However, based on the known microbial degradation pathways of similar compounds, a number of potential metabolites can be predicted. For instance, the hydroxylation of the alkyl chain could occur, followed by further oxidation. The double bond could also be a site for microbial attack, potentially leading to epoxidation or cleavage. Studies on the bacterial degradation of tert-amyl alcohol have shown that the molecule can be hydroxylated to form diols, which are then further metabolized. nih.gov
Table 2: Predicted Initial Biodegradation Reactions for this compound.
| Reaction Type | Potential Enzyme Class | Predicted Intermediate Product |
| Hydroxylation | Monooxygenase | Hydroxylated derivatives of this compound |
| Epoxidation | Monooxygenase | 8,9-epoxy-2,5,9-trimethyldecan-5-ol |
| Oxidation of the alcohol group | Alcohol dehydrogenase | Ketone derivative (if sterically feasible) |
This table presents hypothetical degradation steps based on known biochemical reactions for analogous compounds.
The rate of biodegradation of this compound in the environment will be influenced by a variety of factors:
Microbial Population: The presence and abundance of microorganisms capable of degrading tertiary alkenols are paramount.
Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature.
pH: The pH of the soil or water can affect microbial metabolism and the availability of the compound.
Oxygen Availability: Aerobic degradation pathways, which are often more efficient for hydrocarbons, require the presence of oxygen.
Nutrient Availability: The growth of degrading microorganisms depends on the availability of essential nutrients such as nitrogen and phosphorus.
Bioavailability: The water solubility and sorption characteristics of this compound will affect its availability to microorganisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5,9-Trimethyl-8-decen-5-ol, and what key reaction parameters influence yield?
- Methodological Answer : A multi-step synthesis approach is recommended, leveraging protocols for structurally related alcohols. For example, analogous compounds (e.g., 5-substituted deoxyuridines) are synthesized via sequential alkylation, cyclization, and purification steps under controlled temperature and solvent conditions . Key parameters include:
- Reagent stoichiometry : Use 1.1 equivalents of nucleophiles (e.g., thiophene derivatives) to minimize side reactions.
- Temperature control : Maintain 60–85°C during nucleophilic substitution to optimize reaction kinetics.
- Purification : Employ NH₃/MeOH for deprotection and silica gel chromatography for isolation.
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹³C NMR : Assign peaks to methyl (δ 10–25 ppm), olefinic carbons (δ 110–130 ppm), and hydroxyl-bearing carbons (δ 60–80 ppm). Compare with data for tricyclic alcohols (e.g., δ 43.6–161.4 ppm in similar frameworks) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches.
- Reference standards : Cross-validate with NIST Chemistry WebBook data for analogous branched alcohols .
Q. What are the key physical properties (e.g., boiling point, solubility) critical for experimental handling?
- Methodological Answer :
- Boiling point : Estimate using reduced-pressure data for structurally related alcohols (e.g., 351–353 K at 0.020 bar) .
- Solubility : Test in polar (ethanol, DMSO) and nonpolar (hexane) solvents. Preferential solubility in alcohols suggests hydrogen-bonding capacity.
- Storage : Store under inert gas due to potential oxidation of allylic alcohol groups.
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for this compound?
- Methodological Answer :
- Chiral chromatography : Use HPLC with amylose-based columns to separate enantiomers, referencing protocols for sulfonated alcohol derivatives .
- X-ray crystallography : Resolve ambiguities in spatial configuration by comparing experimental unit cell parameters with databases (e.g., Cambridge Structural Database).
- Iterative analysis : Reconcile NMR coupling constants (e.g., J-values for vicinal protons) with computational models (DFT) .
Q. How do computational methods predict the reactivity and regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- DFT calculations : Model electrophilic additions (e.g., epoxidation) to predict regioselectivity at the C8–C9 double bond.
- Molecular dynamics : Simulate solvent effects on nucleophilic attack at the hydroxyl group.
- Benchmarking : Validate against experimental outcomes from sulfonyl derivatization of similar alcohols .
Q. What analytical workflows integrate GC-MS and chiral chromatography for enantiomeric purity assessment?
- Methodological Answer :
- Derivatization : Convert the alcohol to a volatile silyl ether (e.g., BSTFA) for GC-MS analysis.
- Chiral columns : Use β-cyclodextrin phases to resolve enantiomers, calibrated with racemic standards.
- Quantitation : Apply area-under-curve (AUC) metrics for enantiomeric excess (ee) calculations, as demonstrated in sulfonated alcohol studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Source verification : Cross-check data against peer-reviewed journals (e.g., Chemphyschem for NMR assignments) and authoritative databases (NIST) .
- Experimental replication : Repeat synthesis and characterization under standardized conditions.
- Meta-analysis : Apply qualitative research frameworks to identify systemic biases (e.g., solvent purity, instrument calibration) .
Tables for Reference
Table 1 : Key Synthetic Parameters for Analogous Alcohols
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | H₂O, 60°C, 17h | Hydrolysis | |
| 2 | TMSOTf, CH₃CN | Activation | |
| 3 | NH₃/MeOH, 60°C | Deprotection |
Table 2 : Representative ¹³C NMR Data for Related Alcohols
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Methyl | 10–25 | |
| Olefinic | 110–130 | |
| Hydroxyl | 60–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
